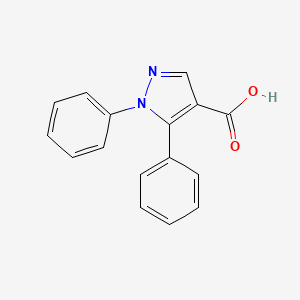
1,5-ジフェニル-1H-ピラゾール-4-カルボン酸
概要
説明
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest in recent years . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The InChI code for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is 1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H, (H,19,20) .Chemical Reactions Analysis
Pyrazole derivatives can be synthesized through a variety of chemical reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .科学的研究の応用
抗菌活性
1,5-ジフェニル-1H-ピラゾール-4-カルボン酸誘導体は、顕著な抗菌活性を示すことが報告されています . 例えば、スルファミド誘導体は、グラム陽性菌とグラム陰性菌の両方に対して抗菌活性を示すことが判明しました .
抗酸化剤および抗菌剤
1,5-ジフェニル-1H-ピラゾール-4-カルボン酸から合成できるピラノピラゾール誘導体は、抗酸化および抗菌特性を示すことが報告されています .
細胞毒性
1,5-ジフェニル-1H-ピラゾール-4-カルボン酸の特定の誘導体は、潜在的な細胞毒性を示しています . これらの誘導体は、IC50値が0.426 μM ± 0.455および0.608 μM ± 0.408であるため、標準よりも潜在的な細胞毒性が高いことを示しました .
幅広い薬理活性
1,5-ジフェニル-1H-ピラゾール-4-カルボン酸とその誘導体は、抗腫瘍、鎮痛、抗炎症、抗菌、抗結核、抗リーシュマニア活性、ACE阻害剤、抗糖尿病、抗パーキンソンおよび神経保護特性など、幅広い薬理活性を示すことが報告されています .
農薬用途
1,5-ジフェニル-1H-ピラゾール-4-カルボン酸を含むピラゾール化合物は、特に作物保護において農薬に応用されています .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 1-phenyl-1h-pyrazole-4-carboxylic acid have been found to interact with hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that participate in a variety of physiological processes, including inflammation and pain signaling .
Biochemical Pathways
The biochemical pathways affected by 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are likely related to prostaglandin biosynthesis, given the potential target mentioned above . Prostaglandins are involved in a variety of physiological processes, including inflammation, pain signaling, and regulation of blood flow. By modulating the activity of an enzyme involved in prostaglandin biosynthesis, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid could potentially influence these processes.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19 . These properties could influence the bioavailability of the compound and its distribution within the body.
生化学分析
Biochemical Properties
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The inhibition of acetylcholinesterase by 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to therapeutic effects in neurological disorders.
Cellular Effects
The effects of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect oxidative stress levels within cells by interacting with reactive oxygen species (ROS) and influencing antioxidant pathways . Additionally, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. One key mechanism is its binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition can modulate neurotransmission and has potential therapeutic implications for conditions like Alzheimer’s disease. Additionally, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation processes . Long-term exposure to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been shown to affect cellular functions, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
In animal models, the effects of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with acetylcholinesterase affects the cholinergic pathway, leading to changes in acetylcholine metabolism and neurotransmission.
Transport and Distribution
The transport and distribution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid within tissues can vary depending on factors such as tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can influence its efficacy and potential therapeutic applications.
特性
IUPAC Name |
1,5-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHUVOWHZCRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396616 | |
| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98700-53-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




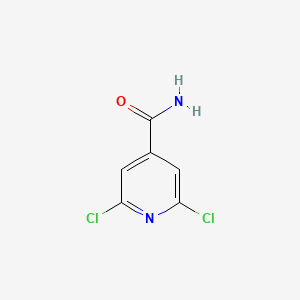

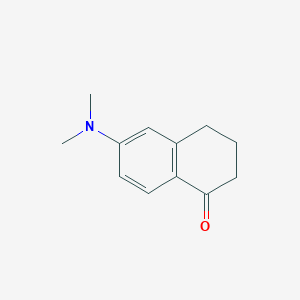
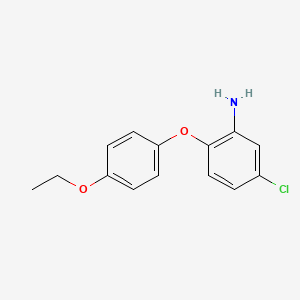
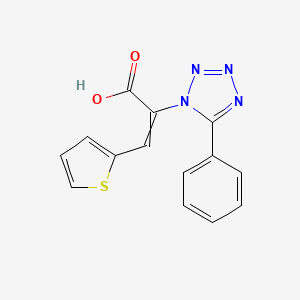
![2-(1-(Dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350695.png)
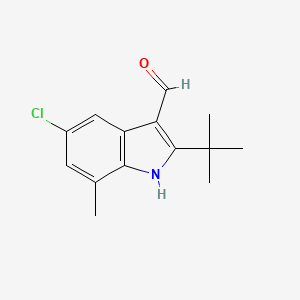
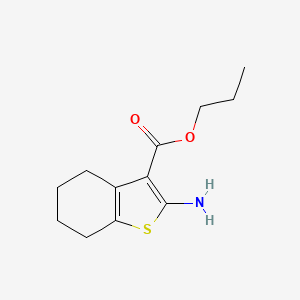
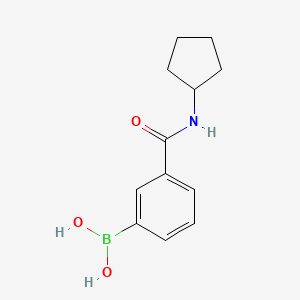

![3-(4-chlorophenyl)imino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyprop-1-en-1-amine](/img/structure/B1350706.png)
![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)
![2-[(3-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1350726.png)